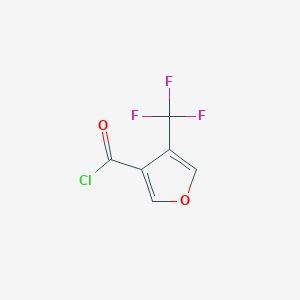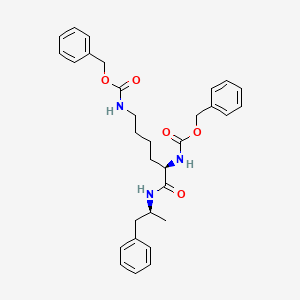![molecular formula C23H32O7 B13413410 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: is a complex organic compound with the molecular formula C23H32O7 and a molecular weight of 420.496 g/mol . This compound is characterized by the presence of three tetrahydro-2H-pyran-2-yloxy groups attached to a benzene ring, along with an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is achieved through the reaction of the corresponding phenol with dihydropyran in the presence of an acid catalyst . The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the protected phenol with a formylating agent like DMF and POCl3 .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tetrahydropyranyl groups can be removed under acidic conditions to regenerate the free phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Free phenol groups.
Applications De Recherche Scientifique
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is primarily related to its ability to act as a protecting group for phenols. The tetrahydropyranyl groups protect the phenol from unwanted reactions during synthetic procedures. The aldehyde group can participate in various reactions, such as nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: Similar structure but with a carboxylic acid methyl ester group instead of an aldehyde.
Benzenamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Contains an amine group instead of an aldehyde.
Uniqueness
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde is unique due to the presence of three tetrahydropyranyl groups and an aldehyde functional group, which provides it with distinct reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C23H32O7 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetaldehyde |
InChI |
InChI=1S/C23H32O7/c24-16-20(30-23-9-3-6-14-27-23)17-10-11-18(28-21-7-1-4-12-25-21)19(15-17)29-22-8-2-5-13-26-22/h10-11,15-16,20-23H,1-9,12-14H2 |
Clé InChI |
WFMBRKCLZHNGCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C=O)OC3CCCCO3)OC4CCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


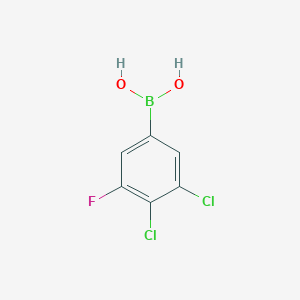

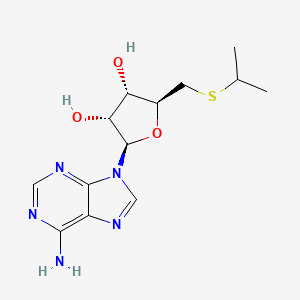
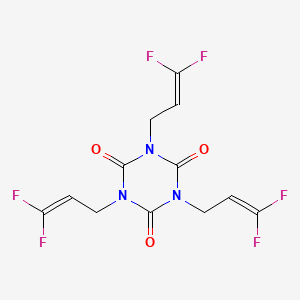
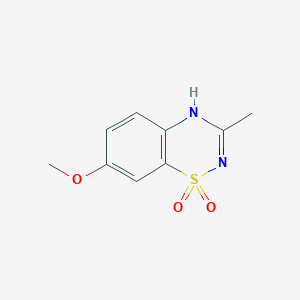
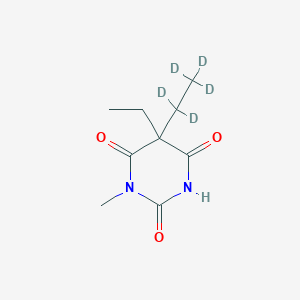
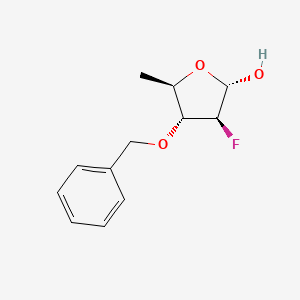

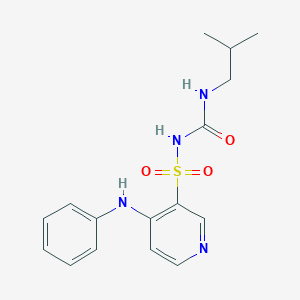
amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
